molecular formula C8H13NO2 B13569281 1-Oxa-8-azaspiro[4.5]decan-7-one

1-Oxa-8-azaspiro[4.5]decan-7-one

Cat. No.: B13569281
M. Wt: 155.19 g/mol
InChI Key: NVMROKGVERWKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions, such as the use of a base and an appropriate solvent, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound often involves scalable reactions that can be optimized for higher yields and purity. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives, such as amines.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity. This interaction can influence various cellular pathways, leading to effects such as improved cognitive function and reduced symptoms of neurological disorders .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-7-one

InChI

InChI=1S/C8H13NO2/c10-7-6-8(3-4-9-7)2-1-5-11-8/h1-6H2,(H,9,10)

InChI Key

NVMROKGVERWKSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC(=O)C2)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.